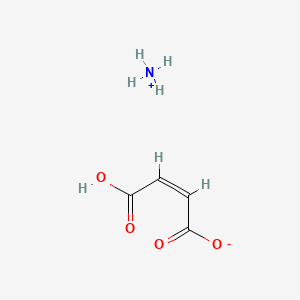

Ammonium hydrogen maleate

描述

Significance of Ammonium (B1175870) Counterions in Maleate (B1232345) Chemistry

In the study of maleate salts, the choice of counterion—the positive ion that balances the charge of the negative anion—is crucial as it significantly influences the resulting salt's properties. wikipedia.org The ammonium ion (NH₄⁺) is a particularly significant counterion in maleate chemistry for several reasons.

Evolution of Research Perspectives on Ammonium Hydrogen Maleate

Research on this compound has evolved from fundamental structural characterization to more complex investigations of its physical properties and its role as a model system.

Early research focused on determining its fundamental crystal structure. A key study established that this compound is isostructural with potassium hydrogen maleate, crystallizing in the orthorhombic space group Pbcm. core.ac.uk This work confirmed that the crystal structure consists of alternating layers of ammonium ions and planar hydrogen maleate anions and detailed the N-H···O hydrogen bonds that link them. core.ac.uk

Later research has built upon this foundational knowledge. The compound and its relatives have become subjects for high-resolution solid-state NMR and spectroscopic studies to investigate hydrogen bonding and molecular dynamics. cdnsciencepub.comcapes.gov.br More recent perspectives view hydrogen maleate salts, including the ammonium salt, as model systems for studying proton transfer and the nature of resonance-assisted hydrogen bonds under various conditions, such as high pressure. rsc.orgpolimi.it Studies on related organic ammonium hydrogen maleates, such as 4-methylbenzylthis compound, have explored advanced applications, including nonlinear optical (NLO) properties, indicating a shift towards materials science applications. researchgate.net This evolution reflects a transition from determining the static structure to exploring the dynamic properties and potential functionalities of the compound.

Research Data Tables

Table 1: Crystallographic Data for this compound

This table summarizes the crystallographic data obtained from X-ray diffraction studies of this compound.

| Parameter | Value | Reference |

| Chemical Formula | NH₄⁺C₄H₃O₄⁻ | core.ac.uk |

| Crystal System | Orthorhombic | core.ac.uk |

| Space Group | Pbcm | core.ac.uk |

| a (Å) | 4.616 | core.ac.uk |

| b (Å) | 8.085 | core.ac.uk |

| c (Å) | 16.410 | core.ac.uk |

| Z (Formula units per cell) | 4 | core.ac.uk |

| Molecular Weight | 133.10 g/mol |

Table 2: Selected Interatomic Distances for this compound

This table presents key bond lengths and hydrogen bond distances within the this compound crystal structure, highlighting the interactions between the ions.

| Atoms | Distance (Å) | Description | Reference |

| C=C | 1.328 | Double bond within the maleate anion | core.ac.uk |

| O-H···O | 2.437 | Intramolecular hydrogen bond | core.ac.uk |

| N-H···O | 2.859 | Intermolecular hydrogen bond | core.ac.uk |

| N-H···O | 2.923 | Intermolecular hydrogen bond | core.ac.uk |

Compound Index

Structure

3D Structure of Parent

属性

CAS 编号 |

44742-89-4 |

|---|---|

分子式 |

C4H7NO4 |

分子量 |

133.10 g/mol |

IUPAC 名称 |

azane;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1-; |

InChI 键 |

NLVWBYNKMPGKRG-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)O.[NH4+] |

手性 SMILES |

C(=C\C(=O)O)\C(=O)O.N |

规范 SMILES |

C(=CC(=O)O)C(=O)O.N |

相关CAS编号 |

44742-89-4 54180-89-1 188023-47-4 39444-67-2 23705-99-9 110-16-7 (Parent) |

产品来源 |

United States |

Synthetic Routes and Crystal Growth Methodologies

Solution Growth Techniques for Ammonium (B1175870) Hydrogen Maleate (B1232345) Single Crystals

Solution growth is a widely adopted technique for obtaining high-quality single crystals of ammonium hydrogen maleate. This method relies on the principle of creating a supersaturated solution from which the crystalline solid can precipitate in an orderly fashion. The solubility of this compound in water increases with temperature, a property that is fundamental to these crystallization techniques. chembk.com

The slow evaporation method is a prevalent technique for growing single crystals of this compound and related organic salts. doi.org The process begins with the preparation of a saturated or slightly supersaturated solution at a specific temperature. For this compound, a typical synthesis involves dissolving the reactants, such as ammonium carbonate and maleic acid, in a suitable solvent system. polimi.it

One documented procedure involves dissolving ammonium carbonate in ethanol, followed by the addition of maleic acid and a small quantity of distilled water. polimi.it The solution is stirred to ensure homogeneity and then left undisturbed in a controlled environment. doi.orgpolimi.it Over a period ranging from one day to several weeks, the solvent slowly evaporates, increasing the solute concentration and leading to the formation of well-defined, optically transparent single crystals. doi.orgpolimi.it The process is typically carried out at room temperature and in a dust-free, dark environment to prevent spurious nucleation and ensure slow, steady growth. doi.org

| Parameter | Value/Description | Source |

|---|---|---|

| Reactant 1 | Ammonium Carbonate ((NH4)2CO3) | polimi.it |

| Reactant 2 | Maleic Acid (C4H4O4) | polimi.it |

| Molar Ratio | 1 mmol (NH4)2CO3 : 2 mmol Maleic Acid | polimi.it |

| Solvent | Ethanol and Distilled Water | polimi.it |

| Technique | Slow solvent evaporation at room temperature | polimi.it |

| Crystallization Time | Approximately one day | polimi.it |

The environment in which crystallization occurs has a profound impact on the quality of the resulting crystals. Key factors that must be controlled include temperature, rate of solvent evaporation, and the presence of impurities. Maintaining a constant temperature is crucial, as fluctuations can alter the solubility and supersaturation levels, potentially leading to flawed crystal growth. evitachem.com

For gas-solid synthesis routes, temperature control is equally critical. A patented process for producing mono-ammonium maleate specifies a reaction temperature range of approximately 25 to 60°C. This control prevents the agglomeration of the solid maleic acid particles and avoids the decomposition of the product. google.com In solution growth, a stable thermal environment and a slow, controlled rate of evaporation are essential for growing large, high-quality single crystals. researchgate.net

Influence of Starting Material Purity and Stoichiometry on Crystal Growth

The purity of the starting materials and the precise stoichiometric ratio of the reactants are critical factors that significantly influence the outcome of the crystallization process. The use of high-purity reagents is essential to avoid the incorporation of impurities into the crystal lattice, which can disrupt the crystal structure and inhibit growth. Research syntheses often specify the use of high-purity maleic acid (>99%) and analytical grade (ACS, Reag. Ph Eur.) ammonium carbonate to ensure the quality of the final crystals. polimi.it

Stoichiometry determines the identity of the final product. The reaction between maleic acid, a dicarboxylic acid, and ammonia (B1221849) can yield different salts. To synthesize this compound (the mono-ammonium salt), a specific molar ratio must be used. One method employs a 2:1 molar ratio of maleic acid to ammonium carbonate, which provides the correct proportions to form the hydrogen maleate anion. polimi.it An alternative approach involves reacting solid maleic acid with ammonia gas to form a mixture of mono- and di-ammonium maleates, and then adding a specific amount of maleic acid to the mixture to achieve the equimolecular proportions required for pure mono-ammonium maleate. google.com

Exploration of Growth Rates and Crystal Habit

The external morphology of a crystal, known as its crystal habit, is determined by the relative growth rates of its different crystallographic faces. ethz.ch The faces that grow the slowest are the ones that are most prominent in the final crystal shape. For this compound, the observed habit is typically that of transparent, prismatic crystals. polimi.itcore.ac.uk

The growth of a crystal from solution is a complex process involving the transport of molecules from the bulk solution to the crystal surface, followed by their integration into the crystal lattice. ethz.ch The specific interactions between the solvent and the different crystal faces can alter their respective growth rates, thereby modifying the crystal habit. acs.org Rapid crystal growth, often resulting from a high degree of supersaturation, can lead to the formation of irregular or needle-like (acicular) crystals. nih.gov In contrast, the slow and controlled conditions of the slow evaporation technique are designed to moderate the growth rate, allowing for the formation of well-defined, prismatic crystals that are suitable for single-crystal X-ray diffraction analysis. core.ac.uknih.gov

This compound crystallizes in the orthorhombic system, which is isostructural with potassium hydrogen maleate. core.ac.uk The structure consists of alternating layers of ammonium cations (NH₄⁺) and planar hydrogen maleate anions (C₄H₃O₄⁻). core.ac.uk This underlying crystal structure dictates the possible crystal faces and, consequently, their potential growth rates and the resulting prismatic habit.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | core.ac.uk |

| Space Group | Pbcm | core.ac.uk |

| Unit Cell Dimension (a) | 0.4616 nm | core.ac.uk |

| Unit Cell Dimension (b) | 0.8085 nm | core.ac.uk |

| Unit Cell Dimension (c) | 1.6410 nm | core.ac.uk |

Advanced Structural Characterization and Crystallography

Detailed Crystal Structure Determination

The compound crystallizes in a well-defined system, with the ammonium (B1175870) cations and hydrogen maleate (B1232345) anions occupying specific positions within the unit cell. core.ac.uk It is isostructural with potassium hydrogen maleate, indicating that the size and charge of the ammonium ion allow it to occupy a similar crystallographic position to the potassium ion. core.ac.uk

Ammonium hydrogen maleate crystallizes in the orthorhombic system. core.ac.uksrce.hr The structure was resolved in the centrosymmetric space group Pbcm (No. 57), with four formula units (Z = 4) per unit cell. core.ac.uk The specific unit cell dimensions are detailed in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 4.616(1) |

| b (Å) | 8.085(2) |

| c (Å) | 16.410(5) |

| Z (Formula units/cell) | 4 |

| Data sourced from Golič & Hadži (1982). core.ac.uk |

The hydrogen maleate anion is observed to be planar and adopts a cis conformation. core.ac.ukpolimi.it This specific geometry is locked in place by a strong internal hydrogen bond, which forms a stable seven-membered ring. polimi.it A key feature of the crystal's symmetry is a mirror plane that bisects the hydrogen maleate anion directly through the midpoint of its carbon-carbon double bond (–C=C–). core.ac.uk

The crystal structure of this compound consists of distinct, alternating layers of ammonium cations (NH₄⁺) and planar hydrogen maleate anions (C₄H₃O₄⁻). core.ac.ukpolimi.it These layers are arranged perpendicular to the c-axis of the unit cell. polimi.it This layered arrangement is a direct consequence of the electrostatic interactions and the hydrogen bonding network established between the ionic components. core.ac.uk

Elucidation of Hydrogen Bonding Networks

The structural integrity and stability of the this compound crystal are heavily influenced by a comprehensive network of both intramolecular and intermolecular hydrogen bonds.

A defining feature of the hydrogen maleate anion is the very short and strong intramolecular hydrogen bond between the two carboxyl oxygen atoms. core.ac.ukpolimi.it This interaction is classified as a resonance-assisted hydrogen bond (RAHB), which significantly stabilizes the planar, ring-like conformation of the anion. polimi.it In the crystal structure, this hydrogen bond is crystallographically symmetric, with the acidic hydrogen atom positioned on a mirror plane. core.ac.uk This is analogous to the symmetric hydrogen bond observed in potassium hydrogen maleate, which has a reported O···O distance of 243.7(4) pm. core.ac.uk

| Bond Type | Description |

| Intramolecular Bond | O–H···O |

| Key Feature | Forms a seven-membered ring, locking the anion in a planar cis conformation. polimi.it |

| Symmetry | The acidic hydrogen atom lies on a crystallographic mirror plane. core.ac.uk |

The ammonium cation acts as a hydrogen bond donor, linking the separate layers of hydrogen maleate anions together. core.ac.ukpolimi.it It forms bifurcated hydrogen bonds with four pairs of symmetry-related oxygen atoms on the maleate anions. polimi.it These N–H···O interactions involve both the carbonyl and carboxylic oxygen atoms of the anion. polimi.it The measured distances for these intermolecular hydrogen bonds range from 293.0 pm to 314.6 pm. core.ac.uk The nitrogen atom of the ammonium ion itself is situated on a twofold crystallographic axis. core.ac.uk

| Bond Type | Interacting Atoms | Distance Range (pm) | Description |

| Intermolecular Bonds | N–H···O | 293.0(2) - 314.6(2) | Connects ammonium cations to oxygen atoms of the hydrogen maleate anions. core.ac.uk |

| Coordination | The ammonium cation forms bifurcated bonds with four pairs of maleate oxygens. polimi.it |

Isostructural Relationships and Comparative Crystallography

This compound is isostructural with its potassium analogue, potassium hydrogen maleate. core.ac.uk It crystallizes in the orthorhombic system with the space group Pbcm, a characteristic shared with the potassium salt. core.ac.uk The ammonium ion (NH₄⁺) is often considered a "pseudo-alkali metal" because its charge and ionic radius (approximately 1.40 to 1.67 Å) are similar to those of heavier Group 1 ions like potassium (K⁺) and rubidium (Rb⁺), leading to this isostructural behavior. core.ac.uknih.gov

Table 1: Comparative Crystallographic Data

| Parameter | This compound | Potassium Hydrogen Maleate |

|---|---|---|

| Formula | NH₄⁺C₄H₃O₄⁻ | K⁺C₄H₃O₄⁻ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbcm | Pbcm |

| a (nm) | 0.4616(1) | - |

| b (nm) | 0.8085(2) | - |

| c (nm) | 1.6410(5) | - |

| Z | 4 | - |

| Intramolecular O···O distance (pm) | 243.7(4) | 244 |

Structural studies of derivatives, such as methylammonium (B1206745) hydrogen maleate (MAHMA), provide further insight into the hydrogen-bonding capabilities of the hydrogen maleate anion. In MAHMA, which crystallizes in the space group Pnam, there are two independent anions in the asymmetric unit, both situated on crystallographic mirror planes that bisect their C=C bonds. iucr.org Similar to the parent ammonium salt, these anions feature very short and symmetric intramolecular O-H-O hydrogen bonds. capes.gov.bracs.org

Charge Density Analysis and Topological Studies

Experimental charge density analysis is a powerful technique for elucidating the nature of chemical bonds. While a dedicated charge density study on this compound itself is not prominently documented, extensive research on its close analogue, deuterated methylthis compound, provides a detailed methodological precedent. capes.gov.bracs.org In that study, the experimental crystal charge density was determined from a combination of X-ray and neutron diffraction data collected at low temperatures (122.4 K). acs.org

X-ray diffraction is primarily sensitive to the distribution of electrons, while neutron diffraction accurately determines the positions and thermal parameters of atomic nuclei, especially for hydrogen (or deuterium) atoms. acs.orgresearchgate.net Combining both techniques allows for the calculation of a deformation density map, which reveals the redistribution of electron density due to chemical bonding. acs.org For the structural refinement of this compound, three-dimensional X-ray diffractometer data were used to achieve the final structural model. core.ac.uk The refinement of such data is crucial for understanding the subtle details of bonding, including the charge distribution within the strong intramolecular hydrogen bond.

The experimental charge density can be further analyzed using the principles of the Quantum Theory of Atoms in Molecules (QTAIM). This topological analysis characterizes the interatomic interactions based on the properties of the electron density (ρ) at bond critical points (BCPs). capes.gov.bracs.org

In the study of methylthis compound, topological analysis of the charge density revealed the covalent character of the two very short intramolecular hydrogen bonds. capes.gov.bracs.org This analysis allows for the quantitative characterization of different types of interactions within the crystal. capes.gov.br The process involves identifying BCPs and analyzing the Laplacian of the electron density (∇²ρ) at these points to classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). mdpi.com This approach provides a rigorous framework for understanding the complete network of interactions that govern the crystal architecture, moving beyond simple geometric considerations. acs.org The application of this analysis confirms the strength and significant covalent nature of the intramolecular hydrogen bond in the hydrogen maleate anion. capes.gov.br

Characterization of Covalent Character in Hydrogen Bonds

The nature of the strong intramolecular hydrogen bond in the maleate anion has been a subject of intense study, with significant evidence pointing towards a degree of covalent character. While direct experimental charge density studies on this compound are not as extensively reported as for some of its analogues, the analysis of closely related compounds, such as methylthis compound, provides profound insights that are largely applicable.

In methylthis compound, which also features a very short intramolecular O-H···O bond, topological analysis of the experimental crystal charge density has been employed to characterize the interactions. acs.orgcapes.gov.br This analysis, based on the quantum theory of atoms in molecules (QTAIM), reveals the properties of the electron density at the bond critical points (BCPs) between atoms. acs.orgcapes.gov.brresearchgate.net For the intramolecular O-H···O hydrogen bonds in methylthis compound, the analysis showed that these bonds possess covalent character. acs.orgcapes.gov.br The presence of a bond path and the specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators of the nature of an interaction. A positive Laplacian is typical for closed-shell interactions like ionic bonds and strong hydrogen bonds, but other topological parameters can reveal covalent contributions.

The strong hydrogen bonds in hydrogen maleates are often described as low-barrier hydrogen bonds (LBHBs), where the potential energy barrier for proton transfer between the two oxygen atoms is very low or non-existent. acs.org This is facilitated by the resonance within the maleate framework, which helps to equalize the proton affinity of the two oxygen atoms. rsc.org The sharing of the hydrogen atom between the two oxygen atoms leads to an accumulation of electron density in the bonding region, a hallmark of covalency. core.ac.uk This covalent character contributes to the exceptional strength and short distance of these hydrogen bonds. core.ac.uk

Transferability of Experimentally Determined Electron Densities

The concept of transferability of electron density parameters is a cornerstone in crystal engineering and materials science, as it allows for the prediction of electron density distributions in large or complex systems based on data from smaller, well-characterized fragments. Studies on compounds structurally related to this compound have provided strong evidence supporting this principle.

A detailed study on methylthis compound demonstrated the quantitative transferability of experimentally determined electron densities. acs.orgcapes.gov.br In this research, the integrated properties of the atomic basins of the methylammonium cation, such as its volume, charge, and the integrated Laplacian, were calculated from the experimental charge density. acs.orgcapes.gov.br These properties were then compared to the corresponding values obtained for the same cation in a different crystal structure, methylammonium hydrogen succinate. acs.orgcapes.gov.br

The results of this comparison were remarkable: all the calculated properties were found to be quantitatively transferable between the two different compounds. acs.orgcapes.gov.br This finding is a powerful indication that the electron density distribution of a molecular ion or a functional group is largely independent of its crystalline environment, at least in these systems. This allows for the use of experimentally determined electron density parameters from a library of small molecules to model the charge density of larger, more complex structures, significantly accelerating the process of charge density analysis and enabling the study of systems that might be too large for direct, high-resolution experimental determination. nih.gov This principle is of great importance for understanding and predicting the properties of a wide range of materials, including pharmaceuticals and functional organic crystals.

Comprehensive Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both infrared and Raman spectroscopy provide complementary information about the molecular vibrations, which are characteristic of the functional groups present and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and details about bonding interactions. ucdavis.edu

The FTIR spectrum of ammonium (B1175870) hydrogen maleate (B1232345) displays characteristic absorption bands that confirm the presence of its constituent functional groups: the ammonium cation (NH₄⁺) and the hydrogen maleate anion (HC₄H₂O₄⁻).

The key functional groups and their corresponding vibrational frequencies are:

Carboxylate Group (COO⁻): The hydrogen maleate anion contains a carboxylate group and a carboxylic acid. This gives rise to intense bands corresponding to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds. sciencepg.comsciencepublishinggroup.com The carbonyl (C=O) stretching absorption for such groups is typically strong and found in the 1750-1650 cm⁻¹ region. libretexts.org

Ammonium Group (NH₄⁺): The ammonium cation is identified by its characteristic N-H stretching and bending vibrations. udel.eduresearchgate.net Strong, broad absorptions in the high-frequency region of the spectrum are indicative of N-H stretching, while bending modes appear at lower frequencies. researchgate.netmsu.edu

Olefinic Group (C=C-H): The maleate backbone contains a carbon-carbon double bond (C=C) and associated C-H bonds. The C=C stretching vibration typically appears in the 1680-1600 cm⁻¹ region, while the =C-H stretching is observed above 3000 cm⁻¹. mvpsvktcollege.ac.invscht.cz

The table below summarizes the characteristic FTIR absorption bands for the functional groups in ammonium hydrogen maleate.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H (in COOH) | O-H Stretching | 3200 - 2500 (very broad) | Strong, Broad |

| N-H (in NH₄⁺) | N-H Stretching | 3300 - 3000 (broad) | Strong, Broad |

| C-H (in =C-H) | C-H Stretching | 3100 - 3000 | Medium |

| C=O (in COOH/COO⁻) | C=O Stretching | 1750 - 1650 | Strong |

| C=C | C=C Stretching | 1680 - 1600 | Medium |

| N-H (in NH₄⁺) | N-H Bending | 1600 - 1500 | Medium-Strong |

| O-H (in COOH) | O-H Bending | 1500 - 1300 | Medium |

Data compiled from general spectroscopic tables and analysis of related compounds. libretexts.orgudel.edumvpsvktcollege.ac.invscht.czwpmucdn.com

The O-H and N-H stretching modes in this compound are particularly informative due to extensive hydrogen bonding.

O-H Stretching: The hydrogen maleate anion is known for its very strong, short, intramolecular O-H···O hydrogen bond. acs.orgcaltech.edu This strong interaction causes the O-H stretching vibration to be exceptionally broad and significantly shifted to lower frequencies (red-shifted). acs.org Instead of a sharp peak around 3500 cm⁻¹, the O-H stretch manifests as a broad absorption continuum that can span from 1800 cm⁻¹ down to 500 cm⁻¹, often with complex sub-structures. acs.org This feature is a classic spectroscopic indicator of a strong hydrogen bond.

N-H Stretching: The N-H stretching vibrations of the ammonium (NH₄⁺) ion typically appear in the region of 3300-3000 cm⁻¹. libretexts.org In the solid state, the ammonium ion acts as a hydrogen bond donor, forming N-H···O bonds with the oxygen atoms of the maleate anions. sciencepg.com This intermolecular hydrogen bonding causes the N-H stretching bands to broaden and shift to lower frequencies compared to a "free" ammonium ion. udel.edumsu.edu The absorption bands for O-H and N-H stretching can overlap, resulting in a complex, broad feature in the 3300-2500 cm⁻¹ region of the spectrum. researchgate.net

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that detects molecular vibrations based on the inelastic scattering of monochromatic light. A vibration is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org It provides complementary information to FTIR, as some vibrations may be strong in Raman and weak or absent in IR, and vice-versa.

In this compound, Raman spectroscopy is effective for characterizing vibrations of the carbon skeleton and symmetric vibrations that involve a significant change in the molecule's polarizability.

Key molecular vibrations observed in the Raman spectrum include:

C=C Stretching: The carbon-carbon double bond stretch of the maleate anion is expected to produce a strong and sharp band in the Raman spectrum, typically around 1650-1600 cm⁻¹.

Symmetric Carboxylate Stretching: The symmetric stretching of the COO⁻ group is typically a strong band in the Raman spectrum.

Ammonium Ion Vibrations: All the fundamental vibrations of the tetrahedral NH₄⁺ ion are, in principle, Raman-active. youtube.com The symmetric N-H stretching vibration (ν₁) is particularly strong and appears around 2954-3194 cm⁻¹. mdpi.com

The table below presents the expected Raman-active modes for this compound.

| Functional Group / Moiety | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| NH₄⁺ | Symmetric N-H Stretch (ν₁) | ~3000 | Strong |

| NH₄⁺ | Asymmetric N-H Stretch (ν₃) | ~3190 | Medium-Strong |

| C=C | C=C Stretch | ~1650 | Strong |

| COO⁻ | Symmetric Stretch | ~1400 | Strong |

| C-C / C-O | Skeletal Vibrations | < 1500 | Medium-Weak |

Data compiled from general principles and spectroscopic data of related compounds. mdpi.comnih.gov

Raman spectroscopy is a powerful tool for investigating the dynamics and nature of hydrogen bonds. mdpi.com In this compound, it can provide detailed information on both the intramolecular O-H···O bond and the intermolecular N-H···O bonds.

The strength of a hydrogen bond influences the frequency of the associated stretching vibration. arxiv.org For the strong intramolecular O-H···O bond in the maleate anion, Raman spectroscopy can probe the low-frequency vibrational modes corresponding to the stretching of the hydrogen bond itself (O···O vibration), which typically occur in the far-infrared or low-frequency Raman region (< 400 cm⁻¹). mdpi.com

Furthermore, studying the Raman spectra under varying conditions, such as temperature or pressure, can reveal the dynamic nature of these bonds. nih.gov For instance, changes in the position and width of the N-H and O-H stretching bands can indicate modifications in hydrogen bond strength and geometry. arxiv.orgnih.gov This allows for a detailed characterization of the potential energy surface governing the proton's position within the hydrogen bond, distinguishing between a static structure and one involving dynamic proton transfer or delocalization.

Ultraviolet-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy

Evaluation of Cut-off WavelengthThe lower cut-off wavelength for this compound is not specified in the provided literature. While cut-off wavelengths for cyclohexylthis compound (328 nm) and other related salts have been determined, this value is highly dependent on the specific cation and crystal structure and cannot be generalized.researchgate.netresearchgate.net

Due to the absence of this specific empirical data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound is not feasible at this time.

Assessment of Optical Quality

Investigations into the specific optical properties of this compound, such as its linear and nonlinear optical characteristics, are not found in the surveyed literature. Typically, an assessment of optical quality involves analyzing a material's transparency range using UV-Vis-NIR spectroscopy, determining its refractive index, and measuring its nonlinear optical (NLO) response, such as second or third-harmonic generation efficiency.

While such detailed optical studies have been performed on numerous other organic maleate salts, the specific data for this compound is not present in the available research. The existing scientific focus has been on its crystallographic properties. A 1986 study successfully determined the crystal structure, finding it to be isostructural with potassium hydrogen maleate. core.ac.uk The compound crystallizes in the orthorhombic system with the centrosymmetric space group Pbcm, which implies that it would not exhibit second-harmonic generation (SHG). core.ac.uk

Further research would be required to characterize its transparency, optical band gap, refractive index, and third-order nonlinear optical susceptibility.

The established crystallographic data is presented below.

Table 1. Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (nm) | 0.4616 |

| b (nm) | 0.8085 |

| c (nm) | 1.6410 |

| Z (formula units/cell) | 4 |

| Data sourced from Goli M. et al. (1986). core.ac.uk |

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, geometry, and energetic properties of the hydrogen maleate (B1232345) anion and its interaction with the ammonium (B1175870) counterion.

A variety of sophisticated computational methods have been employed to study the hydrogen maleate system. High-level ab initio calculations, which are based on first principles without empirical parameters, and Density Functional Theory (DFT), which incorporates electron correlation effects in a computationally efficient manner, are the most common approaches. nih.govpolimi.it

Specific methods like the B3LYP functional combined with basis sets such as 6-31+G have been used to investigate the hydrogen maleate anion. nih.gov More computationally intensive ab initio methods, such as QCISD(T) (Quadratic Configuration Interaction with Single, Double, and perturbative Triple excitations) with large basis sets like 6-311+G**, have also been applied to achieve high accuracy in energy and property calculations. nih.gov Theoretical studies on related systems, such as L-Norvalinium Hydrogen maleate, have also utilized DFT and Hartree-Fock (HF) ab initio methods to interpret molecular structure and vibrational spectra. researchgate.net The choice of method is crucial, as illustrated in studies of similar hydrogen-bonded systems where functionals like M06-2X are selected for their accuracy in describing non-covalent interactions. mdpi.com

Table 1: Theoretical Methods Applied in the Study of Hydrogen Maleate and Related Systems

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31+G | Geometry and H-bond strength of hydrogen maleate anion | nih.gov |

| QCISD(T) | 6-311+G** | High-accuracy H-bond strength of hydrogen maleate anion | nih.gov |

| DFT | Not specified | General theoretical investigation of hydrogen maleate anion | polimi.it |

| B3LYP | 6-31+G(d,p) | Study of O–H⋯O hydrogen bonds | researchgate.net |

| M06-2X | 6-31+G(d) | Optimization of hydrogen-bonded structures | mdpi.com |

Theoretical calculations consistently predict a planar, cis-conformation for the hydrogen maleate anion. nih.govpolimi.it This planarity is enforced by a strong, intramolecular resonance-assisted hydrogen bond (RAHB) that forms a seven-membered ring between the two carboxylate groups. polimi.it This specific conformation is a key feature of the molecule, locking the structure in a rigid arrangement. polimi.it Experimental data from X-ray and neutron diffraction studies on ammonium hydrogen maleate and its analogues confirm this cis-configuration in the solid state. acs.orgresearchgate.net In deuterated methylammonium (B1206745) hydrogen maleate, the very short intramolecular O-H-O bonds were found to be symmetric, with the hydrogen (or deuterium) atom located on a crystallographic mirror plane, a feature that can be investigated and confirmed by high-level theoretical models. capes.gov.br

A significant focus of computational studies has been the quantification of the strength of the very strong intramolecular hydrogen bond in the maleate anion. nih.gov Theoretical estimates for the gas-phase hydrogen maleate anion place the hydrogen bond energy in a range of 14–28 kcal/mol, depending on the reference structure used for the calculation. nih.gov Another estimate suggests a stabilization energy of approximately 21.5 kcal/mol due to the RAHB. polimi.it The presence of a counterion, such as ammonium, is predicted to significantly influence this bond strength. nih.gov

Table 2: Calculated Intramolecular Hydrogen Bond (H-bond) Strength in the Hydrogen Maleate Anion

| System | Computational Method | Estimated H-bond Strength (kcal/mol) | Reference |

|---|---|---|---|

| Gas-phase hydrogen maleate anion | Ab initio / DFT | 14 - 28 | nih.gov |

| Hydrogen maleate anion (RAHB) | Not specified | 21.5 | polimi.it |

The calculation of vibrational frequencies is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For an accurate calculation, the molecular structure must correspond to a stationary point on the potential energy surface (i.e., a true energy minimum). uni-muenchen.de Theoretical calculations using DFT and HF methods have been successfully applied to assign the fundamental vibrational frequencies in related compounds like L-Norvalinium Hydrogen maleate. researchgate.net In such studies, the calculated frequencies, when appropriately scaled, show excellent agreement with experimental spectra. researchgate.net For ammonium-containing compounds, theoretical analyses can distinguish the vibrational modes associated with the ammonium ion, such as the N–H stretching vibrations, which typically appear at high wavenumbers (above 2800 cm⁻¹). rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior and intermolecular interactions of this compound. These simulations can model the interactions between the ammonium cation and the hydrogen maleate anion, as well as their interactions with surrounding molecules in a condensed phase. Ab initio path integral molecular dynamics, for instance, has been used to study the nuclear quantum effects on the intramolecular hydrogen bond of the hydrogen maleate anion. yokohama-cu.ac.jp

Analysis of Electrostatic Effects of Counterions on Hydrogen Bonding

The ammonium (NH₄⁺) cation plays a critical role in modulating the properties of the hydrogen maleate anion, particularly its strong intramolecular hydrogen bond. nih.gov Theoretical studies have shown that the electrostatic influence of a counterion can significantly weaken the intramolecular hydrogen bonding interaction. nih.gov For the hydrogen maleate anion, the presence of a tetraalkylammonium counterion was calculated to reduce the hydrogen bond strength by a factor of 1.5 to 2 compared to the isolated anion in the gas phase. nih.gov The estimated H-bond energies for a series of Z-maleate/R₄N⁺ salts were found to be in the range of 8 to 13 kcal/mol, which is substantially lower than the 14-28 kcal/mol calculated for the "naked" anion. nih.gov

This weakening is attributed to the electrostatic field exerted by the cation, which perturbs the electron density distribution within the maleate anion's resonance-assisted hydrogen bond. nih.gov The environment created by counterions or polar solvents is crucial for stabilizing charged complexes. nih.gov The interaction between the positively charged ammonium ion and the negatively charged maleate anion is a classic example of an ion pair, or salt bridge, where strong electrostatic forces are dominant. gatech.edu The analysis of these electrostatic effects is essential for understanding the behavior of this compound in different environments, as the strength of its defining intramolecular hydrogen bond is not an intrinsic constant but is modulated by its immediate chemical surroundings. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-methyl-benzyl ammonium chloride hemihydrate |

| Ammonia (B1221849) |

| This compound |

| Deuterated methylthis compound |

| Enalapril maleate |

| L-Norvalinium Hydrogen maleate |

| Maleic acid |

| Tetraalkylammonium cation |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized in crystal engineering and materials science to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts it forms with neighboring molecules. The analysis generates a unique three-dimensional surface for a molecule, which is invaluable for understanding the forces that govern crystal packing.

The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the sum of spherical atoms of the molecule of interest (the promolecule) is equal to the contribution from all other molecules in the crystal (the procrystal). Several properties can be mapped onto this surface to highlight different aspects of intermolecular interactions. Key among these are:

d_norm : This property is a normalized contact distance, which is colored to indicate the nature of intermolecular contacts. Red regions on the d_norm surface highlight contacts that are shorter than the van der Waals (vdW) radii sum of the interacting atoms, indicating strong interactions like hydrogen bonds. White regions represent contacts approximately equal to the vdW radii, and blue regions show contacts longer than the vdW radii.

Shape Index : This surface property reveals the shape of the surface, with red areas indicating concave regions (where the molecule's surface cups around a neighboring atom) and blue areas indicating convex regions (where the surface is capped by the molecule itself). It is particularly useful for identifying characteristic π-π stacking interactions, which appear as adjacent red and blue triangles.

Curvedness : This property indicates the degree of flatness of the surface. Large, flat green regions separated by blue edges are indicative of planar stacking arrangements.

Two-Dimensional Fingerprint Plots

Application to this compound

The primary intermolecular interactions governing the crystal packing are expected to be strong N-H···O hydrogen bonds between the ammonium cation and the carboxylate oxygen atoms of the maleate anion. biointerfaceresearch.com Hirshfeld surface analysis of similar organic ammonium salts confirms the dominance of these types of interactions. For instance, studies on other crystalline systems show that O···H/H···O and N···H/H···N contacts appear as sharp, distinct spikes in the 2D fingerprint plots, characteristic of strong hydrogen bonds. nih.govmdpi.com

| Intermolecular Contact Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 35 - 45 | Represents strong N-H···O and C-H···O hydrogen bonds. Appears as sharp spikes on the 2D fingerprint plot. |

| H···H | 30 - 40 | Represents van der Waals forces between hydrogen atoms. Appears as a large, diffuse region on the fingerprint plot. |

| C···H / H···C | 10 - 20 | Weaker C-H···π or other van der Waals interactions. Appears as wing-like features on the fingerprint plot. |

| N···H / H···N | 5 - 15 | Corresponds to the N-H···O hydrogen bonds from the perspective of the nitrogen atom. |

| C···C | < 5 | Indicates potential π-π stacking interactions, though less prominent in this non-aromatic system. |

| Other (e.g., O···C, O···O) | < 5 | Minor contributions from other close contacts. |

The 2D fingerprint plot for the hydrogen maleate anion would be characterized by sharp spikes corresponding to the strong intramolecular O-H···O hydrogen bond and the intermolecular N-H···O bonds. The plot for the ammonium cation would be dominated by the spikes from the N-H···O interactions. The H···H contacts would form the largest, most scattered region for both ions, reflecting their high abundance on the molecular surfaces. nih.gov This detailed analysis allows for a quantitative understanding of how different non-covalent interactions contribute to the cohesion and stability of the crystalline structure. uniovi.es

Investigation of Advanced Material Properties

Electrical Properties

The electrical properties of ammonium (B1175870) hydrogen maleate (B1232345) are governed by its ionic constituents and the presence of a significant hydrogen-bonding network. These structural features dictate the material's response to external electric fields, influencing its dielectric constant, conductivity, and polarization behavior.

Dielectric Constant and Dielectric Loss Measurements (Temperature and Frequency Dependence)

The dielectric constant (ε') and dielectric loss (ε'') of ammonium hydrogen maleate are critical parameters that characterize its ability to store electrical energy and the energy dissipation within the material, respectively. These properties are highly dependent on both temperature and the frequency of the applied electric field.

Frequency Dependence: At lower frequencies, the dielectric constant is typically high. This is attributed to the contribution of various polarization mechanisms, including space charge, orientational, ionic, and electronic polarization. banglajol.info As the frequency of the alternating field increases, the different polarization mechanisms begin to lag behind the field reversals. Slower mechanisms, such as orientational and space charge polarization, which involve the movement of larger entities like the ammonium ions and charge accumulation at interfaces, cannot keep up with the rapidly changing field. knowlescapacitors.com Consequently, their contribution to the total polarization ceases, leading to a decrease in the dielectric constant. banglajol.info The dielectric loss also shows a frequency dependence, often peaking at frequencies where the relaxation time of a specific polarization mechanism matches the period of the applied field. At very high frequencies, only the rapid electronic and ionic polarizations contribute, resulting in a lower, more stable dielectric constant. banglajol.info

Temperature Dependence: The dielectric constant generally increases with rising temperature. This is because the thermal energy assists the orientation of dipoles (like the NH₄⁺ ion) within the electric field, overcoming the restoring forces and increasing the orientational polarization. However, at very high temperatures, the increased thermal agitation can disrupt the alignment of dipoles, potentially leading to a decrease in the dielectric constant. Dielectric loss is also significantly affected by temperature, as it influences ionic conductivity and dipole relaxation times. researchgate.net

Below is an illustrative table showing the expected trend of dielectric properties with frequency for a material like this compound.

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') | Dominant Polarization Mechanism |

| 10² | High | Moderate | Space Charge, Orientational |

| 10⁴ | Medium-High | High (Relaxation Peak) | Orientational, Ionic |

| 10⁶ | Medium | Low | Ionic, Electronic |

| 10⁸ | Low | Very Low | Electronic |

Impedance Spectroscopy and Equivalent Circuit Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of ionic conductors by measuring the complex impedance over a range of frequencies. jst.go.jp The resulting data, often visualized in a Nyquist plot, can be modeled using an electrical equivalent circuit (EEC) to deconstruct the various contributions to the total impedance, such as bulk resistance, grain boundary effects, and electrode interface phenomena. uoz.ac.irnih.gov

For an ionic conductor like this compound, a common equivalent circuit model consists of a series resistor (Rs) representing the connecting wires and contacts, followed by one or two parallel resistor-capacitor (RC) elements. researchgate.net In polycrystalline samples, the first RC element at high frequency typically represents the bulk (grain) properties (R_b, C_b), while the second semicircle at lower frequencies corresponds to the grain boundary properties (R_gb, C_gb). researchgate.net A constant phase element (CPE) is often used in place of a pure capacitor to account for non-ideal, heterogeneous behavior in real systems. aip.org

The analysis of the impedance spectrum allows for the determination of the bulk ionic conductivity of the material from the bulk resistance (R_b). youtube.com

Table of Plausible Equivalent Circuit Components for this compound:

| Circuit Element | Symbol | Physical Interpretation |

|---|---|---|

| Bulk Resistance | R_b | Resistance to ion transport through the crystal lattice. |

| Bulk Capacitance | C_b | Dielectric property/charge storage within the crystal grains. |

| Grain Boundary Resistance | R_gb | Resistance to ion transport across grain boundaries. |

| Grain Boundary Capacitance | C_gb | Charge accumulation at grain boundaries. |

Ionic Conductivity and Carrier Transport Phenomena

The ionic conductivity in this compound is primarily due to the transport of charged species, namely protons (H⁺) and ammonium ions (NH₄⁺), through the crystal lattice. The transport mechanism is intrinsically linked to the material's crystal structure and extensive hydrogen-bonding network.

Carrier Transport Mechanisms: The movement of ions is a thermally activated process, where ions hop between adjacent lattice sites or defects. The hydrogen bond network can facilitate proton transport through a Grotthuss-type mechanism, involving the cooperative rearrangement of protons along chains of hydrogen-bonded molecules. acs.org The mobility of the larger ammonium ions would be significantly lower and likely occur through a vacancy-diffusion mechanism, requiring the presence of lattice defects.

Factors influencing ionic conductivity include:

Temperature: Conductivity increases with temperature as ions gain sufficient thermal energy to overcome the activation energy barrier for hopping.

Crystal Structure: The arrangement of atoms and the availability of transport pathways are crucial. The layered structure of this compound, with alternating layers of ammonium and hydrogen maleate ions, may lead to anisotropic conductivity.

Defects: Point defects (vacancies, interstitials) and extended defects (grain boundaries) can significantly influence ion transport, either by providing pathways or by acting as barriers. researchgate.net

Polarization Mechanisms (Electronic, Ionic, Orientational, Space Charge)

When this compound is subjected to an external electric field, it becomes polarized through several microscopic mechanisms. The total polarization is the sum of these contributions. knowlescapacitors.com

Electronic Polarization: This is a very fast process that occurs in all materials. The applied field displaces the electron cloud of each atom relative to its nucleus, inducing a temporary dipole. sustainability-directory.com

Ionic Polarization: This occurs in ionic materials and involves the displacement of positive ions (NH₄⁺) and negative ions (hydrogen maleate, C₄H₃O₄⁻) in opposite directions from their equilibrium lattice positions. doitpoms.ac.uk This creates a net dipole moment in each unit cell.

Orientational (Dipolar) Polarization: This mechanism arises from the presence of permanent dipoles. In this compound, the tetrahedral ammonium ion (NH₄⁺) can possess a dipole moment. In the presence of an electric field, these dipoles tend to align with the field, a process opposed by thermal agitation. doitpoms.ac.uk

Space Charge (Interfacial) Polarization: This type of polarization is caused by the accumulation of mobile charge carriers (ions) at interfaces within the material, such as grain boundaries or electrode-material interfaces. knowlescapacitors.com This is a slower process and is most significant at low frequencies and higher temperatures. banglajol.infoknowlescapacitors.com

Ferroelectric and Piezoelectric Phenomena

Ferroelectricity and piezoelectricity are properties that depend critically on crystal symmetry. Piezoelectric materials must have a non-centrosymmetric crystal structure, meaning they lack a center of inversion. europa.eutugraz.at Ferroelectric materials are a subset of piezoelectric materials that exhibit a spontaneous electric polarization that can be reversed by an external electric field. tugraz.at

Exploration of Ferroelectric Behavior in Related Systems

While comprehensive ferroelectric studies specifically on this compound are not widely reported, its structural features—notably the presence of extensive hydrogen bonds and a molecular cation—place it within a class of materials known for exhibiting ferroelectricity. aps.org Many hydrogen-bonded organic and metal-organic compounds display ferroelectric properties arising from the ordering of protons within the hydrogen bonds or the ordering of molecular cations. aps.orgnsf.gov

The structural transitions that lead to ferroelectricity in these systems are often of the order-disorder type. nsf.gov Above a critical temperature (the Curie temperature), the protons or molecular dipoles are disordered, resulting in a non-polar, paraelectric phase. Below this temperature, they adopt an ordered arrangement, breaking the crystal's center of symmetry and leading to a spontaneous polarization. nsf.gov

Examples in related systems include:

Hybrid Organic-Inorganic Perovskites: Materials like [NH₂NH₃][Co(HCOO)₃] exhibit ferroelectricity where the ordering of the hydrazinium cation, driven by the stabilization of hydrogen bonds, induces a spontaneous polarization. aps.orgnsf.gov

Other Hydrogen-Bonded Organic Crystals: Compounds such as croconic acid and 2-phenylmalondialdehyde show ferroelectricity stemming from proton transfer that induces a π-bond dipole switching. aps.org

Given that this compound possesses a non-centrosymmetric crystal structure (space group Pbcm) and a network of hydrogen bonds involving the ammonium cation, it is a plausible candidate for exhibiting piezoelectric and potentially ferroelectric behavior. The ordering of the ammonium ions or the protons within the hydrogen bonds at lower temperatures could induce a structural phase transition to a polar state.

Pressure Induced Structural and Chemical Changes

High-Pressure Crystallography

At ambient pressure, ammonium (B1175870) hydrogen maleate (B1232345) (NH4HMAL) crystallizes in the orthorhombic space group Pbcm and is isostructural with potassium hydrogen maleate. polimi.itcore.ac.uk The structure consists of interchanging parallel layers of ammonium cations and hydrogen maleate anions (HMAL). polimi.it The ammonium cation establishes bifurcated hydrogen bonds with four pairs of oxygen atoms from the surrounding HMAL anions. polimi.it

High-pressure single-crystal X-ray diffraction studies reveal the compound's response to compression. Even when using appropriate hydrostatic media, the quality of diffraction data diminishes significantly with increasing pressure. polimi.it Researchers have observed an escalation of crystal mosaicity, a reduction in scattering power, and strain-induced peak broadening. polimi.it At sufficiently high pressures, these effects can lead to crystal breaking and amorphization. polimi.it

The compression of the crystal lattice is anisotropic. At a pressure of 0.33 GPa, the a axis, which is normal to the zig-zag patterns of the maleate anions, compresses by approximately 2.5%. polimi.it In contrast, the b and c axes compress by less than 1%. polimi.it At a higher pressure of 1.44 GPa, the structure undergoes more substantial changes to achieve a denser packing arrangement. polimi.it A notable alteration is the sharp decrease in the angle within the zigzag anion motif, which reduces from 85° to 51°. polimi.it

Crystallographic Data for Ammonium Hydrogen Maleate Under Pressure

| Parameter | Ambient Pressure | High Pressure (Post-Transition) |

|---|---|---|

| Crystal System | Orthorhombic polimi.itcore.ac.uk | Monoclinic polimi.it |

| Space Group | Pbcm polimi.itcore.ac.uk | P21/c polimi.it |

| Key Structural Feature | Ammonium cations and HMAL anions in special symmetry positions. polimi.it | Atoms are forced out of special positions; formation of merohedral twins. polimi.it |

Localization of Intramolecular Hydrogen Bonds Under Pressure

The hydrogen maleate anion is characterized by a seven-membered ring stabilized by a strong, resonance-assisted intramolecular hydrogen bond (RAHB) between two carboxylic oxygen atoms. polimi.it In many hydrogen maleates, this bond is initially symmetric. polimi.itacs.org

Under the influence of high pressure, a significant change occurs in this intramolecular hydrogen bond. The initially symmetric bond localizes, with the hydrogen atom moving closer to one of the oxygen atoms. polimi.itacs.orgresearchgate.net This pressure-induced proton transfer is a critical finding, as it suggests a change in the chemical reactivity of the system. acs.orgresearchgate.net This phenomenon makes hydrogen maleates valuable models for studying processes in biologically active enzymatic centers. polimi.itacs.orgresearchgate.net While the intramolecular bond undergoes localization, this compound is also characterized by strong intermolecular hydrogen bonds between the ammonium cations and the carboxylic oxygens of the HMAL anions at ambient conditions. polimi.it

Pressure-Driven Changes in Crystal Symmetry

The application of pressure drives a distinct phase transition in this compound, leading to a reduction in crystal symmetry. polimi.it The initial ambient-pressure structure belongs to the orthorhombic crystal system with the space group Pbcm. polimi.itcore.ac.uk In this arrangement, the nitrogen atom of the ammonium ion and the hydrogen maleate anion reside on special symmetry elements (a twofold axis and a mirror plane, respectively). polimi.itcore.ac.uk

Upon compression, the crystal undergoes a phase transition from the orthorhombic Pbcm space group to the monoclinic P21/c space group. polimi.it This change in symmetry is a direct result of the pressure forcing the nitrogen atoms and the hydrogen maleate anions out of their special crystallographic positions. polimi.it Consequently, the hydrogen maleate anions are no longer perfectly symmetrical or related by a mirror plane, which permits them to rotate slightly and creates uneven intermolecular contacts. polimi.it A notable macroscopic effect of this transition is that the single crystal transforms into two merohedral twins with a 1:1 ratio. polimi.it

Future Research Directions and Potential Applications in Materials Science

Design and Synthesis of Novel Ammonium (B1175870) Hydrogen Maleate (B1232345) Derivatives with Tailored Properties

A significant area of future research lies in the systematic design and synthesis of novel derivatives of ammonium hydrogen maleate to achieve specific, tailored properties. By substituting the ammonium cation with various organic amines, researchers can fine-tune the compound's characteristics, such as solubility, thermal stability, and crystal structure.

Various ammonium salts of maleic acid have been synthesized and structurally characterized. researchgate.net The synthesis typically involves a straightforward acid-base reaction between maleic acid and a selected amine. For instance, derivatives like bis(2-hydroxyethyl)this compound and tris(2-hydroxyethyl)this compound have been synthesized, indicating the potential for creating a family of related compounds. evitachem.comnih.gov The use of different amines, such as diisopropylamine (B44863) to form diisopropylthis compound, demonstrates the versatility of this approach. researchgate.net The resulting salts often exhibit interesting hydrogen-bonding networks which are crucial in determining the final properties of the material. researchgate.net

Future work could focus on:

Introducing Functional Groups: Employing amines with additional functional groups (e.g., hydroxyl, vinyl, or long alkyl chains) to impart new functionalities. For example, hydroxyl groups can increase hydrophilicity and provide sites for further reactions, as seen in tris(2-hydroxyethyl)ammonium-based protic ionic liquids. acs.org

Creating Chiral Derivatives: Using chiral amines to synthesize chiral ammonium hydrogen maleates, which could have applications in nonlinear optics or as chiral resolving agents.

Polymerizable Monomers: Designing derivatives where the cation contains a polymerizable group, leading to the formation of functional polymers with the maleate anion incorporated into the structure. The preparation and polymerization of unsaturated quaternary ammonium compounds is an established field that can be extended to maleate derivatives. tubitak.gov.tr

A systematic study correlating the structure of the amine with the physicochemical properties of the resulting this compound salt would be invaluable for designing materials with desired characteristics for specific applications.

Table 1: Examples of Synthesized this compound Derivatives

| Cation Name | Amine Precursor | Noteworthy Features | Reference |

|---|---|---|---|

| Diisopropylammonium | Diisopropylamine | Forms a sheet-like structure through N-H···O hydrogen bonds. | researchgate.net |

| Tris(2-hydroxyethyl)ammonium | Triethanolamine | Synthesized as a protic ionic liquid; low toxicity. | acs.org |

| Methylammonium (B1206745) | Methylamine | Exhibits a very short, symmetric intramolecular O-H-O hydrogen bond. | acs.org |

Exploration of Composite Materials Incorporating this compound

The incorporation of this compound and its derivatives into polymer matrices is a promising direction for creating advanced composite materials. These compounds can act as fillers, compatibilizers, or modifiers to enhance the properties of the host material. Quaternary ammonium compounds, a related class of materials, are known to be effective compatibilizers for polymer blends and composites. mdpi.com

Future research in this area could explore:

Polymer-Clay Nanocomposites: Using this compound derivatives to modify the surface of clays (B1170129) like montmorillonite. The ammonium cations can exchange with the inorganic cations on the clay surface, making it more compatible with non-polar polymer matrices and improving the dispersion of the nanofiller.

Functional Fillers: Incorporating this compound into polymers to introduce specific functionalities. For example, its inherent acidity could be used to catalyze reactions within the matrix, or its double bond could be grafted onto the polymer backbone.

Smart Materials: Developing composites where the this compound component responds to external stimuli such as pH or temperature, leading to changes in the material's properties. The use of ammonium salts of styrene-maleate (SMA) copolymers as dispersants that are sensitive to pH and ionic strength demonstrates this principle. tandfonline.com The application of such compounds has been shown to influence the thermal and mechanical properties of composites. mdpi.com

The development of triglyceride-based polymers and composites is an active area of research where functional additives like maleate derivatives could find application. tubitak.gov.tr For example, the reaction of epoxidized soybean oil with 2-chloroethyl maleic acid, followed by quaternarization, yields unique materials with potential for various applications. tubitak.gov.tr

Table 2: Potential Roles of this compound in Composite Materials

| Role | Mechanism | Potential Application | Reference |

|---|---|---|---|

| Compatibilizer | Improves interfacial adhesion between immiscible polymer blends or between a polymer matrix and a filler. | High-performance polymer blends, natural fiber composites. | mdpi.com |

| Functional Filler | Introduces new chemical properties (e.g., sites for cross-linking, improved hydrophilicity) into the bulk material. | Reactive polymer blends, coatings, adhesives. | tubitak.gov.tr |

Advancements in Computational Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for accelerating materials discovery and design by predicting the properties of yet-to-be-synthesized compounds. researchgate.net For this compound and its derivatives, computational methods can provide deep insights into their structure-property relationships, guiding experimental efforts.

Future computational research should focus on:

Density Functional Theory (DFT): Using DFT to investigate the electronic structure, hydrogen bonding, and vibrational frequencies of different this compound derivatives. researchgate.net This can help explain experimental observations, such as the nature of the very short O-H-O hydrogen bond found in some maleate salts, and predict the properties of new derivatives. acs.org DFT is a well-established method for studying the ground states of various materials. researchgate.net

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of these materials, particularly in the liquid state or when incorporated into composites. uic.edu MD can be used to predict macroscopic properties like viscosity, diffusion coefficients, and the phase behavior of mixtures, which is particularly relevant for applications involving ionic liquids or polymer blends. uic.edunih.gov

Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models that correlate calculated molecular descriptors (e.g., surface area, charge distribution, electronic properties) with experimentally determined properties like solubility or thermal stability. mdpi.comdiva-portal.org Such models can be used to rapidly screen large virtual libraries of potential derivatives and identify promising candidates for synthesis. diva-portal.org

These computational approaches can significantly reduce the time and cost associated with the experimental development of new materials by allowing researchers to focus on the most promising candidates. nih.gov The synergy between computational modeling and experimental synthesis is crucial for the future advancement of materials based on this compound. nih.gov

常见问题

Q. How is ammonium hydrogen maleate synthesized in a laboratory setting?

this compound is typically synthesized via acid-base titration between maleic acid and ammonium hydroxide. A controlled stoichiometric ratio (1:1) ensures partial neutralization of the dicarboxylic acid. The reaction is monitored by pH titration to the first equivalence point, yielding the monoammonium salt. Crystallization is achieved by slow evaporation under controlled humidity to prevent hydrolysis. Purity is verified via melting point analysis and FT-IR spectroscopy to confirm the presence of carboxylate and ammonium functional groups .

Q. What are the recommended techniques for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and data collected at low temperatures (e.g., 120 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is commonly used for solving hydrogen atom positions and verifying space group assignments. For non-centrosymmetric structures, attention to residual electron density near carboxylate groups is critical to resolve hydrogen bond ambiguities .

Q. What spectroscopic methods are employed to characterize this compound?

- FT-IR : Identifies carboxylate (C=O, ~1700 cm⁻¹) and ammonium (N-H, ~3150 cm⁻¹) stretches.

- NMR : ¹H NMR in D₂O reveals maleate proton environments (e.g., vinyl protons at δ 6.2–6.4 ppm).

- TGA/DSC : Assess thermal stability and decomposition pathways.

- HPLC or TLC : Monitors purity and detects byproducts like unreacted maleic acid .

Q. What are the key considerations for ensuring sample purity during crystallization?

Use high-purity reagents and deionized water. Crystallize in a dry, inert atmosphere (e.g., nitrogen glovebox) to prevent hydration or oxidation. Post-crystallization, rinse crystals with cold ethanol to remove surface impurities. Storage in airtight containers with desiccants (e.g., silica gel) is critical to avoid deliquescence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported space group symmetries for hydrogen maleate derivatives?

Non-centrosymmetric space groups (e.g., Pbc2₁) may be misassigned as centrosymmetric (Pbcm) due to limitations in historical diffraction methods. Modern high-resolution SC-XRD with CCD detectors and low-temperature data collection can resolve subtle hydrogen atom displacements. For example, reinvestigation of potassium hydrogen maleate revealed a ~0.2 Å displacement of the hydrogen atom, confirming non-centrosymmetry .

Q. What methodological approaches analyze hydrogen bonding configurations in this compound?

- SC-XRD : Directly measures O···O distances and hydrogen atom positions.

- DFT Calculations : Model hydrogen bond energies and geometries (e.g., bond lengths < 2.6 Å indicate strong interactions).

- Molecular Docking : Simulates interactions between maleate ions and counterions, revealing stabilization mechanisms (e.g., hydrogen bonding contributes ~30–40 kJ/mol to lattice energy) .

Q. How do counterions (e.g., alkali metals) influence crystal packing in hydrogen maleate salts?

Larger cations (e.g., Rb⁺, Cs⁺) increase unit cell volumes and distort hydrogen bond networks. For example, rubidium hydrogen maleate exhibits a triclinic lattice with bifurcated hydrogen bonds, whereas smaller K⁺ forms orthorhombic structures. These differences arise from cation size, polarizability, and charge density effects .

Q. What strategies address twinning or disorder in this compound crystals during refinement?

- Twinning : Use TWINLAW in SHELXL to model twin domains.

- Disorder : Apply PART and SUMP restraints to refine overlapping atomic positions.

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve signal-to-noise ratios. For severe cases, alternative crystallization conditions (e.g., mixed solvents) may reduce defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。